Cas no 856190-49-3 (Propoxyphenyl Thioaildenafil)

Propoxyphenyl Thioaildenafil structure
Propoxyphenyl Thioaildenafil structure
Product Name:Propoxyphenyl Thioaildenafil
CAS-nummer:856190-49-3
MF:C24H34N6O3S2
MW:518.7
CID:1061399
PubChem ID:87837286
Update Time:2025-10-15

Propoxyphenyl Thioaildenafil Chemische en fysische eigenschappen

Naam en identificatie

    • Propoxyphenyl Thioaildenafil
    • Propoxyphenyl Thioai
    • Propoxyphenyl sulfoaildenafil
    • INU1I5I7Q2
    • Q27280817
    • 7H-Pyrazolo(4,3-d)pyrimidine-7-thione, 5-(5-(((3R,5S)-3,5-dimethyl-1-piperazinyl)sulfonyl)-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-, rel-
    • CID 87837286
    • 7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 5-[5-[[(3R,5S)-3,5-dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-, rel-
    • 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
    • Thiodenafil Impurity
    • rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
    • Piperazine, 1-[[3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-3,5-dimethyl-, (3R,5S)-rel- (9CI)
    • rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione (ACI)
    • Propoxy phenylthio Aildenafil
    • 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
    • 856190-49-3
    • SCHEMBL5452865
    • UNII-INU1I5I7Q2
    • rel-5-(5-(((3S,5R)-3,5-Dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione
    • Inchi: 1S/C24H34N6O3S2/c1-6-8-19-21-22(29(5)28-19)24(34)27-23(26-21)18-12-17(9-10-20(18)33-11-7-2)35(31,32)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,34)/t15-,16+
    • InChI-sleutel: MAUZRONCLPZRSZ-IYBDPMFKSA-N
    • LACHT: O(C1C=CC(S(N2C[C@@H](C)N[C@@H](C)C2)(=O)=O)=CC=1C1=NC(=S)C2N(N=C(C=2N1)CCC)C)CCC

Berekende eigenschappen

  • Exacte massa: 518.21338131g/mol
  • Monoisotopische massa: 518.21338131g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 8
  • Complexiteit: 884
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 141
  • XLogP3: 3

Experimentele eigenschappen

  • Dichtheid: 1.37±0.1 g/cm3(Predicted)
  • Smeltpunt: 209-212°C
  • Kookpunt: 696.4±65.0 °C(Predicted)
  • Oplosbaarheid: Chloroform (Slightly), Dichloromethane (Slightly), Methanol (Slightly, Heated, Sonicated)
  • pka: 7.84±0.60(Predicted)

Propoxyphenyl Thioaildenafil Beveiligingsinformatie

  • Opslagvoorwaarde:Refrigerator

Propoxyphenyl Thioaildenafil Prijsmeer >>

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